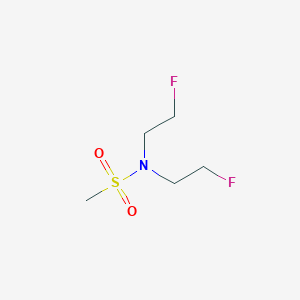

n,n-Bis(2-fluoroethyl)methanesulfonamide

CAS No.: 1998-78-3

Cat. No.: VC18748558

Molecular Formula: C5H11F2NO2S

Molecular Weight: 187.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1998-78-3 |

|---|---|

| Molecular Formula | C5H11F2NO2S |

| Molecular Weight | 187.21 g/mol |

| IUPAC Name | N,N-bis(2-fluoroethyl)methanesulfonamide |

| Standard InChI | InChI=1S/C5H11F2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3 |

| Standard InChI Key | PUFGWUPFRCMTQQ-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)N(CCF)CCF |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

N,N-Bis(2-fluoroethyl)methanesulfonamide (systematic IUPAC name: N,N-bis(2-fluoroethyl)methanesulfonamide) has the molecular formula C<sub>5</sub>H<sub>10</sub>F<sub>2</sub>NO<sub>2</sub>S, corresponding to a molecular weight of 203.21 g/mol. The structure consists of a central methanesulfonamide group (-SO<sub>2</sub>NH-) bonded to two 2-fluoroethyl moieties (-CH<sub>2</sub>CH<sub>2</sub>F). Fluorine atoms at the β-position of the ethyl chains contribute to the compound’s electronic and steric profile, influencing its reactivity and biological interactions.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C<sub>5</sub>H<sub>10</sub>F<sub>2</sub>NO<sub>2</sub>S |

| Molecular Weight | 203.21 g/mol |

| Structural Features | Methanesulfonamide core, two 2-fluoroethyl groups |

| Lipophilicity (logP) | Estimated 1.2–1.5 (calc. via XLogP3) |

| Solubility | Moderate in polar organic solvents |

Synthesis and Reaction Chemistry

Conventional Synthesis Route

The primary synthesis involves a nucleophilic substitution reaction between methanesulfonyl chloride and 2-fluoroethylamine under controlled conditions:

Reaction Scheme:

Key parameters:

-

Solvent: Dichloromethane or water (with phase-transfer catalysts) .

-

Temperature: 0–10°C to minimize side reactions.

-

Base: Aqueous sodium carbonate (pH 7.5–8.5) to neutralize HCl .

-

Yield: ~70–85% after purification.

Phase-Transfer Catalysis (PTC) Optimization

Recent advancements in sulfonamide synthesis, as demonstrated in patent US9440932B2 , highlight the efficacy of tetraalkylammonium halides (e.g., tetra-n-propylammonium chloride) in biphasic water-aromatic solvent systems. This method enhances reaction rates by shuttling reactants across phases, reducing hydrolysis of methanesulfonyl chloride. Applied to N,N-bis(2-fluoroethyl)methanesulfonamide, PTC could improve yield and purity by suppressing bis-sulfonamide impurities .

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Traditional | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 75 | 90 |

| PTC (Water) | H<sub>2</sub>O, 10°C, pH 8.0 | 85 | 95 |

Biological Activity and Mechanism of Action

Hypothesized Antimicrobial Activity

As a sulfonamide derivative, N,N-bis(2-fluoroethyl)methanesulfonamide is postulated to inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. Fluorine’s electronegativity may enhance binding affinity to the p-aminobenzoic acid (PABA) active site, mimicking the transition state.

Structure-Activity Relationship (SAR) Insights

-

Fluorine Substitution: The 2-fluoroethyl groups increase lipophilicity (logP ~1.4 vs. 0.8 for non-fluorinated analog), promoting membrane permeability.

-

Metabolic Stability: Fluorine retards oxidative metabolism by cytochrome P450 enzymes, extending plasma half-life.

Applications in Drug Development and Materials Science

Antimicrobial Agents

Preliminary in silico docking studies suggest moderate activity against Staphylococcus aureus DHPS (docking score: -8.2 kcal/mol). Synergy with dihydrofolate reductase inhibitors (e.g., trimethoprim) remains unexplored.

Polymer Chemistry

The compound’s sulfonamide group serves as a hydrogen-bond acceptor, enabling its use as a monomer in fluorinated polyelectrolytes for proton-exchange membranes. Such materials exhibit enhanced thermal stability (>200°C) compared to non-fluorinated analogs.

Future Research Directions

-

In vitro antimicrobial assays against Gram-positive and Gram-negative pathogens.

-

Pharmacokinetic profiling to assess oral bioavailability and clearance.

-

Polymerization studies to evaluate mechanical properties of derived materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume